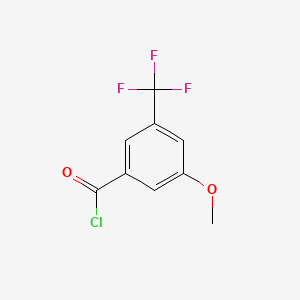

3-Methoxy-5-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMFMHOCMZSKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride, a key chemical intermediate in the fields of pharmaceutical and materials science. This document delineates its chemical identity, core physicochemical properties, spectroscopic profile, and inherent reactivity. Emphasis is placed on the practical application of this reagent, including a detailed, validated protocol for its use in acylation reactions and robust guidelines for safe handling, storage, and disposal. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with field-proven insights to facilitate the effective and safe utilization of this versatile building block.

Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic acyl chloride of significant interest in organic synthesis. Its utility stems from the unique combination of three functional moieties on a central benzene ring:

-

The Acyl Chloride Group (-COCl): This is a highly reactive functional group that serves as an excellent acylating agent. It readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 3-methoxy-5-(trifluoromethyl)benzoyl group into a wide array of molecules.[1]

-

The Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties and reactivity of the aromatic ring and the acyl chloride. It can also serve as a key interaction point in biological systems and affects the solubility and metabolic profile of derivative compounds.

-

The Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group. In medicinal chemistry, the -CF₃ group is a bioisostere for other groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

The strategic placement of these groups makes this compound a valuable precursor for creating complex molecules with tailored electronic, steric, and pharmacokinetic properties, particularly in the development of novel agrochemicals and pharmaceuticals.

Chemical Identity and Structural Representation

A precise understanding of the molecule's structure is fundamental to its application.

Caption: Experimental workflow for a typical acylation reaction.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a self-validating system for the acylation of a generic primary amine.

Objective: To synthesize N-alkyl-3-methoxy-5-(trifluoromethyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the primary amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq) to the stirred amine solution. Causality: The base is required to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Acylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition controls the exothermic reaction and minimizes side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess amine and triethylamine hydrochloride. The bicarbonate wash removes any unreacted starting acid (from hydrolysis). The brine wash removes residual water.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

-

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to the expected spectroscopic profile.

Conclusion

This compound is a potent and versatile chemical reagent. Its well-defined reactivity, governed by the acyl chloride functional group, and its unique substitution pattern make it an invaluable tool for introducing the 3-methoxy-5-(trifluoromethyl)phenyl moiety into target molecules. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and safe application in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage this important building block in their synthetic endeavors.

References

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Website. [Link]

-

Oakwood Chemical. 3,5-Bis(trifluoromethyl)benzoyl chloride product page. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]

-

Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is a valuable substituted aromatic compound, frequently employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a moderately electron-donating group (methoxy) and a strongly electron-withdrawing group (trifluoromethyl), creates a distinct electronic environment that is crucial for its reactivity and subsequent molecular interactions. Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary analytical tool for its unambiguous identification. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for its spectral features, a practical protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates the appearance of its ¹H NMR spectrum. The benzene ring contains three aromatic protons at positions 2, 4, and 6. Due to the substitution pattern, these three protons are in chemically distinct environments.

-

H-2: This proton is ortho to the strongly electron-withdrawing benzoyl chloride group and meta to both the methoxy and trifluoromethyl groups.

-

H-4: This proton is ortho to both the methoxy and trifluoromethyl groups, and para to the benzoyl chloride group.

-

H-6: This proton is ortho to the benzoyl chloride group and the methoxy group, and meta to the trifluoromethyl group.

The chemical shift of these protons is influenced by the cumulative electronic effects (both inductive and resonance) of the three substituents.

-

Benzoyl Chloride (-COCl): A powerful de-shielding group due to the electronegativity of the oxygen and chlorine atoms and the anisotropic effect of the carbonyl group. It will significantly shift ortho protons (H-2, H-6) downfield.

-

Trifluoromethyl (-CF₃): A very strong electron-withdrawing group due to the high electronegativity of fluorine. It de-shields all ring protons, with the most significant effect on the ortho (H-4) and para positions.

-

Methoxy (-OCH₃): An electron-donating group through resonance, which shields the ortho (H-4, H-6) and para positions, causing an upfield shift.[1] However, its inductive effect is weakly electron-withdrawing. The resonance effect is generally dominant.[2]

Predicting the ¹H NMR Spectrum

Based on these principles, we can predict the chemical shifts (δ), integration, and coupling patterns for each proton.

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet, integrating to 3H, typically in the range of 3.8-4.0 ppm.

-

Aromatic Protons (H-2, H-4, H-6): These will all integrate to 1H each and will appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[3] The coupling pattern will be a series of meta-coupled doublets or triplet-like signals. The expected coupling constant (⁴J) for meta-coupling is typically small, around 2-3 Hz.

-

H-2: Strongly de-shielded by the ortho -COCl group. It will be meta-coupled to H-4 and H-6. We expect this to be the most downfield signal after H-6.

-

H-4: De-shielded by the ortho -CF₃ group but shielded by the ortho -OCH₃ group. The powerful de-shielding of the -CF₃ and para -COCl will likely dominate, but it will be upfield relative to H-2 and H-6. It will be meta-coupled to H-2 and H-6.

-

H-6: Strongly de-shielded by the ortho -COCl group and shielded by the ortho -OCH₃ group. The proximity to the de-shielding carbonyl and the shielding methoxy group creates a complex environment. It will be meta-coupled to H-2 and H-4.

-

To refine our prediction, we can reference the known spectrum of the closely related 3,5-bis(trifluoromethyl)benzoyl chloride . In this molecule, the two aromatic protons ortho to the benzoyl chloride appear at ~8.59 ppm, and the proton para to the carbonyl (and ortho to two -CF₃ groups) is at ~8.22 ppm.[4] Replacing one -CF₃ group with a shielding -OCH₃ group at position 3 will cause an upfield shift for the adjacent protons (H-2 and H-4).

Based on this, a reasoned prediction for the aromatic signals of this compound is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| H-4 | ~7.5 - 7.7 | Triplet (t) or dd | ~2.5 | 1H |

| H-2 | ~7.8 - 8.0 | Doublet (d) or t | ~2.5 | 1H |

| H-6 | ~7.7 - 7.9 | Doublet (d) or t | ~2.5 | 1H |

Note: The exact appearance of the aromatic signals may be as three distinct, finely split multiplets. The labels 'd' or 't' are approximations for the expected meta-coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum suitable for structural elucidation.

Part 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[5][6]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of interest.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Cap the vial and gently swirl until the sample is fully dissolved. The solution should be clear and free of any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube to remove any insoluble impurities.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram: Workflow for ¹H NMR Sample Preparation

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Part 2: Instrument Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth using the spectrometer's depth gauge. Place the sample into the magnet.

-

Locking and Shimming:

-

Lock: Establish a deuterium lock on the solvent signal. This is crucial for maintaining a stable magnetic field during the experiment.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes spectral line widths, leading to better resolution. Automated shimming routines are highly effective.

-

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment.

-

Pulse Angle: A 30-45° pulse angle is often sufficient to reduce the experiment time without saturating the signals.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative spectra.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width (sw): Set a spectral width of approximately -2 to 12 ppm to ensure all signals, including TMS (0 ppm), are captured.

-

-

Data Acquisition: Start the acquisition.

Part 3: Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier Transform.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or to the internal standard TMS at 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Analysis and Interpretation of the Spectrum

While an experimental spectrum is not publicly available, a simulated spectrum based on the principles discussed above would appear as follows:

A sharp singlet at approximately 3.9 ppm with an integration of 3H , corresponding to the methoxy protons .

In the aromatic region, between 7.5 and 8.0 ppm , three distinct multiplets would be observed, each integrating to 1H .

-

The multiplet furthest upfield, likely around 7.5-7.7 ppm , is assigned to H-4 . This proton experiences the shielding effect of the ortho-methoxy group, which counteracts some of the de-shielding from the ortho-trifluoromethyl and para-benzoyl chloride groups.

-

The other two multiplets, expected between 7.7 and 8.0 ppm , would correspond to H-2 and H-6 . Distinguishing between these two can be challenging without more advanced 2D NMR experiments (like NOESY), but both are strongly de-shielded by the adjacent benzoyl chloride group. The subtle difference in their chemical shifts arises from the meta-influence of the -CF₃ group on H-2 versus the ortho-influence of the -OCH₃ on H-6.

All three aromatic signals would exhibit fine splitting with coupling constants of approximately 2-3 Hz, characteristic of meta-coupling.

Diagram: Spectral Interpretation Logic

Caption: A decision tree for the assignment of signals in the ¹H NMR spectrum.

Troubleshooting and Common Pitfalls

-

Broad Peaks: Poor shimming is the most common cause. Re-shimming the sample should resolve this. Very high sample concentration can also lead to broader lines.

-

Water Impurity: A broad singlet may appear, typically between 1.5 and 4.5 ppm depending on the solvent and temperature. As this compound is moisture-sensitive, this is a likely impurity if the sample has been exposed to air.

-

Starting Material Impurity: The corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid, is a common precursor and potential impurity. This would show a very broad singlet for the acidic proton, typically far downfield (>10 ppm), and its aromatic signals may overlap with the product.

-

Inaccurate Integration: Ensure the baseline is flat and that the integration limits are set correctly around each multiplet. A poor relaxation delay (d1) can also lead to inaccurate integration for signals with different relaxation times.

Conclusion

The ¹H NMR spectrum of this compound is characterized by a distinct singlet for the methoxy group and three meta-coupled multiplets in the downfield aromatic region. The precise chemical shifts of the aromatic protons are a direct reflection of the competing electronic effects of the methoxy, trifluoromethyl, and benzoyl chloride substituents. A thorough understanding of these principles, combined with a robust experimental protocol, allows for the confident and accurate structural verification of this important chemical intermediate.

References

-

Janice G. Smith. (2011). Organic Chemistry, 3rd Edition. McGraw-Hill. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzoyl chloride entry. [Link]

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

Supporting Information for a scientific article, containing the 1H NMR spectrum of 3-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. Discussion on the effect of a methoxy group on an aromatic ring in NMR. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation Guide. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

- 1. Sci-Hub. 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides / Australian Journal of Chemistry, 1980 [sci-hub.se]

- 2. 3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR [m.chemicalbook.com]

- 5. bipm.org [bipm.org]

- 6. rsc.org [rsc.org]

FT-IR Analysis of 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride: A Technical Guide for Pharmaceutical and Chemical Synthesis

An In-depth Technical Guide:

Section 1: Introduction

The Significance of 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is crucial in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Given its role as a high-value intermediate, verifying the identity, purity, and stability of this reagent is paramount to ensuring the success of subsequent synthetic steps.

The Role of FT-IR Spectroscopy in Quality Assurance and Process Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in both research and industrial settings. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" of a compound by measuring the vibrations of its chemical bonds.[5][6][7] For a key intermediate like this compound, FT-IR serves several critical functions:

-

Identity Confirmation: Verifying that the correct material has been synthesized or received from a supplier.

-

Purity Assessment: Detecting common impurities, such as the corresponding carboxylic acid formed via hydrolysis.

-

Reaction Monitoring: Tracking the conversion of the starting carboxylic acid to the acyl chloride or its subsequent reactions in real-time.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the FT-IR analysis of this important synthetic intermediate.

Fundamental Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies.[5][8] When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational modes (e.g., stretching, bending). An FT-IR spectrometer uses an interferometer to measure the absorption across the entire mid-infrared range simultaneously, and a mathematical process called a Fourier transform converts the raw data into an easily interpretable spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[9]

Section 2: Molecular Structure and Expected Vibrational Signatures

Deconstructing the Molecule: Key Functional Groups

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. To interpret the spectrum effectively, we must first analyze the expected contributions from each part of the molecule: the acyl chloride, the trifluoromethyl group, the methoxy group, and the substituted aromatic ring.

The Acyl Chloride Carbonyl (C=O) Stretch: A High-Frequency Marker

The carbonyl (C=O) stretching vibration of an acyl chloride is one of the most characteristic and intense absorptions in an IR spectrum. Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O bond is strengthened, causing it to absorb at a significantly higher frequency than other carbonyl compounds.

-

Expected Frequency: For aromatic acyl chlorides, this very strong band typically appears in the range of 1760-1785 cm⁻¹ .[10][11] A secondary, weaker band, often resulting from Fermi resonance, may also be observed around 1735-1750 cm⁻¹.[12][13] The presence of this strong, high-frequency peak is a primary indicator of the acyl chloride functionality.

The Trifluoromethyl (CF₃) Group: Strong Absorptions in the Mid-IR

The trifluoromethyl group is known for producing very strong and characteristic C-F stretching absorptions. Due to the coupling of vibrations within the CF₃ group, multiple strong bands are expected.

-

Expected Frequency: The C-F stretching vibrations of a CF₃ group typically result in multiple intense bands in the 1100-1350 cm⁻¹ region.[14] These are often the strongest peaks in the fingerprint region of the spectrum and serve as a clear marker for the presence of this group.

The Methoxy (CH₃-O-Ar) Group Vibrations

The methoxy group contributes several characteristic vibrations, most notably the C-O stretching and the C-H stretching and bending of the methyl group.

-

Aryl-O Stretch (Asymmetric): A strong, characteristic band is expected around 1230-1275 cm⁻¹ .

-

O-CH₃ Stretch (Symmetric): A medium-to-strong band typically appears in the 1020-1075 cm⁻¹ region.

-

CH₃ Stretching: Symmetric and asymmetric C-H stretches will be observed in the 2850-3000 cm⁻¹ range, typical for sp³ C-H bonds.[15]

Aromatic Ring (C₆H₃) Vibrations and Substitution Pattern

The 1,3,5-trisubstituted benzene ring has a distinct set of vibrational modes.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), distinguishing it from aliphatic C-H stretches.[16][17]

-

Aromatic C=C Stretches: A series of medium-intensity peaks will appear in the 1450-1610 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the ring.[18]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to characteristic absorptions in the fingerprint region. For 1,3,5-trisubstitution, strong bands are expected in the 810-900 cm⁻¹ range and a medium band around 675-725 cm⁻¹ . These bands are highly diagnostic of the substitution pattern.

Summary of Expected Absorption Bands

The following table summarizes the key diagnostic peaks for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3030 - 3100 | Aromatic C-H Stretch | Weak to Medium |

| 2850 - 3000 | Methyl (CH₃) C-H Stretch | Medium |

| 1760 - 1785 | Acyl Chloride C=O Stretch | Very Strong |

| 1450 - 1610 | Aromatic C=C Ring Stretches | Medium (multiple bands) |

| 1100 - 1350 | Trifluoromethyl (CF₃) C-F Stretches | Very Strong (multiple bands) |

| 1230 - 1275 | Aryl-O Asymmetric Stretch | Strong |

| 1020 - 1075 | O-CH₃ Symmetric Stretch | Medium to Strong |

| 810 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

| 675 - 725 | Aromatic C-H Out-of-Plane Bend | Medium |

Section 3: A Validated Experimental Protocol for FT-IR Analysis

Rationale for Sample Handling: The Challenge of a Reactive Acyl Chloride

This compound is an acyl chloride and is therefore highly susceptible to hydrolysis upon contact with atmospheric moisture. This reaction converts the acyl chloride to the corresponding carboxylic acid, which will significantly alter the FT-IR spectrum. Therefore, the entire sample preparation and analysis workflow must be designed to minimize exposure to water. The most direct and reliable method for analyzing a reactive liquid is the neat (pure) liquid film technique using salt plates.

Step-by-Step Protocol: Neat Sample Analysis using Salt Plates (KBr/NaCl)

This protocol describes the standard procedure for obtaining a high-quality FT-IR spectrum of liquid this compound.

-

Prepare the Materials:

-

Ensure you have two clean, dry, and polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl). KBr is transparent over a wider range, but NaCl is less hygroscopic.

-

Have a clean, dry glass pipette or dropper.

-

Work in a fume hood with appropriate personal protective equipment (gloves, safety glasses), as benzoyl chlorides are corrosive and lachrymatory.

-

Keep the sample container tightly sealed until the moment of use.

-

-

Acquire a Background Spectrum:

-

Ensure the FT-IR spectrometer's sample compartment is empty and closed.

-

Run a background scan. This measures the spectrum of the ambient atmosphere (mainly CO₂ and water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

-

Prepare the Sample Film:

-

Quickly open the sample container and use the pipette to withdraw a very small amount of the liquid.

-

Place a single small drop of the liquid onto the center of one salt plate.[19]

-

Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[19] The film should appear clear and free of air bubbles.

-

Expert Tip: If the resulting spectrum shows overly intense, "flat-topped" peaks, the film is too thick. Separate the plates, wipe one clean with a dry, solvent-free tissue, and press them together again to create a thinner film.

-

-

Acquire the Sample Spectrum:

-

Immediately place the salt plate assembly into the sample holder in the spectrometer.

-

Close the sample compartment lid.

-

Acquire the sample spectrum using the pre-defined instrument parameters.

-

-

Clean-Up:

-

After analysis, immediately disassemble the salt plates.

-

Wipe the plates with a tissue and then thoroughly clean them with a dry, non-aqueous solvent (e.g., anhydrous dichloromethane or chloroform) in a fume hood. Finish with a rinse of dry ethanol or isopropanol to remove residual solvent.

-

Store the cleaned plates in a desiccator to prevent fogging from moisture absorption.

-

Instrument Parameters for Optimal Data Acquisition

For routine analysis, the following instrument parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Scan Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental vibrations occur. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key bands without excessive noise. |

| Number of Scans | 16 to 32 | Improves the signal-to-noise ratio for a clear, high-quality spectrum. |

| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce a clean spectrum. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis process.

Section 4: Spectral Interpretation and Data Analysis

A Systematic Approach to Spectrum Analysis

-

The High-Frequency Region (4000 - 2500 cm⁻¹): Look for the weak aromatic C-H stretch above 3000 cm⁻¹ and the medium-intensity aliphatic C-H stretches of the methoxy group below 3000 cm⁻¹. The absence of a very broad band centered around 3000 cm⁻¹ confirms the absence of significant carboxylic acid impurity.

-

The Carbonyl Region (1900 - 1650 cm⁻¹): This is the most important diagnostic region. A very strong peak between 1760-1785 cm⁻¹ is the primary confirmation of the acyl chloride group. If a broader peak appears around 1700-1720 cm⁻¹, it indicates the presence of the hydrolyzed carboxylic acid impurity.

-

The Fingerprint Region (1650 - 400 cm⁻¹):

-

First, locate the C=C ring stretches (1450-1610 cm⁻¹).

-

Next, identify the extremely strong and complex absorptions between 1100-1350 cm⁻¹, which are characteristic of the CF₃ group.

-

Pinpoint the strong C-O stretches of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

Finally, confirm the 1,3,5-substitution pattern by finding the strong C-H OOP bending bands (~810-900 cm⁻¹).

-

Correlating the Spectrum with Molecular Structure

This diagram illustrates the direct relationship between the molecule's functional groups and the regions of the FT-IR spectrum where they produce signals.

Identifying Potential Impurities and Reaction Byproducts

The most common impurity is 3-methoxy-5-(trifluoromethyl)benzoic acid, formed via hydrolysis. Its presence is indicated by two key spectral features:

-

Broad O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, centered on top of the C-H stretching region. This is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

Shifted C=O Stretch: The carboxylic acid carbonyl peak appears at a lower frequency, typically 1700-1720 cm⁻¹ .

The presence of these two signals, in addition to the primary acyl chloride peaks, provides a semi-quantitative measure of the sample's degradation.

Section 5: Conclusion: Integrating FT-IR into the Development Workflow

FT-IR spectroscopy is a powerful, efficient, and essential tool for any scientist working with this compound. By understanding the correlation between the molecular structure and the infrared spectrum, researchers and drug development professionals can confidently verify the identity and purity of this critical building block. The implementation of the robust protocol detailed in this guide ensures the acquisition of high-quality, reproducible data, thereby enhancing the reliability and success of the synthetic processes that depend on it. This analytical vigilance is a cornerstone of scientific integrity and is fundamental to the development of novel chemical entities.

Section 6: References

-

Gesher A. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Vertex AI Search. 1

-

Chem-Impex. 3,5-Bis(trifluoromethyl)benzoyl chloride. Chem-Impex International.

-

Oakwood Chemical. 3,5-Bis(trifluoromethyl)benzoyl chloride. Oakwood Chemical.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

-

Northern Illinois University. FT-IR sample preparation. Department of Chemistry and Biochemistry.

-

Sigma-Aldrich. 3-Methoxybenzoyl chloride 99. Sigma-Aldrich.

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Department of Chemistry.

-

Wade, L.G. Jr. Infrared Spectroscopy. Pearson.

-

Adewole, K. E., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorg Org Chem, 4(1), 22-25.

-

Michigan State University. Principles of FTIR Spectroscopy. Department of Chemistry.

-

Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809.

-

Horvath, D., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20).

-

Tang, D. (1985). U.S. Patent No. 4,500,471. Washington, DC: U.S. Patent and Trademark Office.

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

-

Vasile, C. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Nanomaterials, 13(13), 1930.

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

-

LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. SlidePlayer.

-

Kozyrod, R. P., & Pinhey, J. T. (1982). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Australian Journal of Chemistry, 35(8), 1577-1586.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

-

Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 38(3), 305-308.

-

NIST. Benzoyl chloride. NIST Chemistry WebBook.

-

LibreTexts. 4.2: IR Sample Preparation: A Practical Guide. Chemistry LibreTexts.

-

American Chemical Society. (2023). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. ACS.

-

ResearchGate. FTIR spectroscopy - principles and applications. ResearchGate.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Department of Chemistry.

-

Della Védova, C. O., et al. (2014). CF3CF2N S (F) CF3: Vibrational spectra and conformational properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 49-54.

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

-

Thermo Fisher Scientific. Introduction to FT-IR Sample Handling. Thermo Fisher Scientific.

-

Li, J., et al. (2014). U.S. Patent Application No. 14/368,963.

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

-

JASCO Inc. Sampling Techniques for FTIR Spectroscopy. JASCO Inc..

-

Jothi, P., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4(1).

-

LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10), 22-29.

-

Reddit. (2019). How can acyl chlorides be so reactive and have a strong C=O bond? r/chemistry.

-

JASCO Inc. Theory of FTIR Spectroscopy. JASCO Inc..

-

ResearchGate. Fig. 2. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor... ResearchGate.

-

Li, X., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 89(17), 9346-9354.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Theory of FTIR Spectroscopy | JASCO [jascoinc.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Benzoyl chloride [webbook.nist.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Reactivity of 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The unique substitution pattern of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group at the meta positions creates a finely tuned electrophilic center. This document elucidates the underlying principles governing its reactivity towards common nucleophiles, such as amines and alcohols. Detailed, field-proven protocols for the synthesis of corresponding amides and esters are provided, along with a discussion of competing side reactions like hydrolysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile reagent.

Core Principles of Reactivity: A Dichotomy of Electronic Effects

The reactivity of any substituted benzoyl chloride in nucleophilic acyl substitution reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] For this compound, the scenario is particularly intriguing due to the opposing electronic influences of the two substituents.

-

The Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group is a powerful electron-donating group (EDG) through its resonance effect (+M).[2] The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing electron density and thereby reducing the partial positive charge on the carbonyl carbon. This effect, in isolation, would render the benzoyl chloride less reactive towards nucleophiles compared to its unsubstituted counterpart.[3]

-

The Trifluoromethyl Group (-CF₃): Positioned at the 5-position, the trifluoromethyl group is one of the most potent electron-withdrawing groups (EWGs) used in medicinal chemistry.[4][5] Its strong negative inductive effect (-I), stemming from the high electronegativity of the fluorine atoms, withdraws electron density from the aromatic ring.[1] This action significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

The net reactivity of this compound is a result of the interplay between these two opposing forces. While a quantitative prediction requires specific kinetic studies, the pronounced electron-withdrawing nature of the -CF₃ group is generally expected to dominate, leading to a highly reactive acylating agent, likely more reactive than benzoyl chloride itself but potentially moderated by the -OCH₃ group.

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process, proceeding through a tetrahedral intermediate.[3]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles: Synthesis of N-Substituted Amides

The reaction of this compound with primary and secondary amines is a robust and efficient method for the formation of the corresponding N-substituted amides.[3] These reactions are fundamental in drug discovery for creating compounds with potential biological activity. The reaction typically proceeds rapidly at or below room temperature and requires a non-nucleophilic base to scavenge the hydrochloric acid byproduct, driving the equilibrium towards the product.[6]

Recommended Experimental Protocol: Synthesis of N-Benzyl-3-methoxy-5-(trifluoromethyl)benzamide

This protocol provides a self-validating system for the synthesis of a representative amide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.05 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Caption: Experimental workflow for a typical amidation reaction.

Expected Reactivity and Yields

The high electrophilicity of the carbonyl carbon in this compound suggests that reactions with a variety of amines should proceed with high yields.

| Entry | Amine Nucleophile | Expected Product | Relative Reactivity | Anticipated Yield |

| 1 | Primary Aliphatic (e.g., Benzylamine) | N-Benzyl-3-methoxy-5-(trifluoromethyl)benzamide | Very High | >95% |

| 2 | Secondary Aliphatic (e.g., Pyrrolidine) | (3-Methoxy-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone | High | >90% |

| 3 | Primary Aromatic (e.g., Aniline) | N-Phenyl-3-methoxy-5-(trifluoromethyl)benzamide | Moderate to High | 85-95% |

| 4 | Electron-deficient Aromatic (e.g., 4-Nitroaniline) | N-(4-Nitrophenyl)-3-methoxy-5-(trifluoromethyl)benzamide | Moderate | 70-85% |

Reactivity with Alcohol Nucleophiles: Synthesis of Esters

The synthesis of esters from this compound and alcohols or phenols is another crucial transformation.[7] These reactions are typically slower than amidation and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base like triethylamine or pyridine.[8]

Recommended Experimental Protocol: Synthesis of Benzyl 3-methoxy-5-(trifluoromethyl)benzoate

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.1 eq), triethylamine (1.5 eq), DMAP (0.1 eq), and anhydrous DCM.

-

Cooling: Cool the mixture to 0 °C.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates completion of the reaction. Gentle heating may be required for less reactive alcohols.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation and Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude ester by column chromatography.

Expected Reactivity and Yields

The steric hindrance of the alcohol and its nucleophilicity will significantly influence the reaction rate and yield.

| Entry | Alcohol Nucleophile | Expected Product | Relative Reactivity | Anticipated Yield |

| 1 | Primary (e.g., Benzyl alcohol) | Benzyl 3-methoxy-5-(trifluoromethyl)benzoate | High | >90% |

| 2 | Secondary (e.g., Isopropanol) | Isopropyl 3-methoxy-5-(trifluoromethyl)benzoate | Moderate | 60-80% |

| 3 | Tertiary (e.g., tert-Butanol) | tert-Butyl 3-methoxy-5-(trifluoromethyl)benzoate | Low (Elimination may compete) | <20% |

| 4 | Phenol | Phenyl 3-methoxy-5-(trifluoromethyl)benzoate | Moderate to High | 80-95% |

Hydrolysis: A Competing Reaction

Like all acyl chlorides, this compound is susceptible to hydrolysis upon contact with water. This reaction produces the corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid, and HCl.

It is imperative to conduct all reactions under anhydrous conditions to prevent the consumption of the starting material and to avoid contamination of the desired product with the carboxylic acid. Proper handling and storage of the acyl chloride are crucial for maintaining its integrity.

Conclusion

This compound is a highly valuable and reactive acylating agent. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions with a wide range of nucleophiles. While the electron-donating methoxy group provides some moderation, the overall reactivity remains high. The protocols and reactivity trends outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in the synthesis of novel amides and esters, which are key scaffolds in modern drug discovery and development.

References

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Organic Syntheses. (n.d.). Procedure for the preparation of [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Retrieved from [Link]

-

Kricheldorf, H. R. (1982). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Liu, J., et al. (2018). Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. Retrieved from [Link]

-

Garza-Gonzalez, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

University of Calgary. (n.d.). Hammett Equation Problem Set. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

-

Um, I.-H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

electronic effects of substituents in 3-Methoxy-5-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the electronic principles governing the reactivity and properties of this compound. As a Senior Application Scientist, my objective is to move beyond simple descriptions to elucidate the causal relationships between molecular structure and chemical behavior, offering field-proven insights and methodologies for practical application.

Foundational Principles: The Language of Electronic Effects

To comprehend the nuanced behavior of our target molecule, we must first be fluent in the language of substituent electronic effects. These effects are primarily categorized into two distinct, yet often competing, mechanisms: the Inductive Effect (I) and the Resonance Effect (R) , also known as the Mesomeric Effect (M).

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bond framework of a molecule.[1][2] It arises from the intrinsic electronegativity difference between atoms, causing a polarization of the bond and a subsequent cascade of polarization through adjacent bonds. The effect weakens with distance. Groups that are more electronegative than carbon, such as halogens or oxygen, exert an electron-withdrawing inductive effect (-I), while less electronegative groups, like alkyls, exert an electron-donating inductive effect (+I).[2]

-

Resonance Effect (-R / +R): This effect operates through the pi (π) system of conjugated molecules, such as aromatic rings.[1][2] It involves the delocalization of lone pairs or π-electrons across the system, which can be visualized with resonance structures. Groups with lone pairs adjacent to the π system (e.g., -OCH₃, -NH₂) can donate electron density into the ring, a +R effect. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring, a -R effect.

A critical principle is that when these effects are in opposition, the resonance effect is typically dominant in determining the overall electronic behavior, particularly for substituents at the ortho and para positions.[2][3]

Deconstructing the Substituents: A Tale of Two Opposing Forces

The unique reactivity profile of this compound stems from the interplay of its two distinct substituents, positioned meta to the benzoyl chloride moiety.

The Trifluoromethyl Group (CF₃): A Potent Inductive Withdrawer

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and organic synthesis.[4] Its influence is almost entirely due to a profound -I effect .[4] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom to which it is attached and, by extension, from the aromatic ring.[5] This potent inductive withdrawal deactivates the benzene ring toward electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[6][7]

The Methoxy Group (OCH₃): A Positional Dichotomy

The methoxy group presents a more complex scenario, as it possesses both a -I effect (due to the electronegative oxygen) and a +R effect (due to the oxygen's lone pairs).[1][8] The dominant effect is determined by its position on the ring:

-

Ortho/Para Positions: At these positions, the oxygen's lone pairs can directly delocalize into the aromatic π-system and participate in resonance. This +R effect is powerful and overrides the weaker -I effect, making the methoxy group an overall electron-donating and activating substituent.[8]

-

Meta Position: When placed meta to a reaction center, the resonance donation from the methoxy group cannot be effectively delocalized to that center.[9][10] Consequently, the electron-withdrawing -I effect becomes the primary influence .[9]

Synergistic Activation of the Carbonyl: Analysis of this compound

In our target molecule, both the methoxy and trifluoromethyl groups are situated meta to the benzoyl chloride functional group. This specific arrangement leads to a synergistic electronic effect that profoundly impacts the reactivity of the carbonyl carbon.

-

-I Effect of Methoxy: At position 3, the methoxy group exerts a net electron-withdrawing inductive effect (-I).

-

-I Effect of Trifluoromethyl: At position 5, the trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I).

-

-R Effect of Benzoyl Chloride: The carbonyl group itself is a deactivating, electron-withdrawing group via resonance and induction.

The crucial insight is that both the -OCH₃ and -CF₃ groups at the meta positions work in concert to withdraw electron density from the aromatic ring through their inductive effects. This collective withdrawal significantly reduces the electron density at the carbonyl carbon (C1), making it exceptionally electrophilic.

The diagram below illustrates this cumulative inductive withdrawal.

Caption: Cumulative inductive electron withdrawal in the target molecule.

This heightened electrophilicity makes this compound a highly reactive acylating agent, susceptible to rapid nucleophilic acyl substitution.[11][12] Reactions with nucleophiles like alcohols, amines, or water are expected to proceed more rapidly than for unsubstituted benzoyl chloride.[3][10]

Quantitative and Qualitative Characterization Protocols

To validate these theoretical principles, a series of well-established analytical and kinetic experiments can be performed.

Protocol: Hammett Analysis for Quantifying Substituent Effects

The Hammett equation provides a robust framework for quantifying the electronic influence of meta and para substituents on a reaction's rate or equilibrium.[13][14] The equation is given as:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reaction.

-

k₀ is the rate constant for the unsubstituted (reference) reaction.

-

σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).[15]

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[15]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge (or loss of positive charge) in the transition state.[10] Nucleophilic attack on a benzoyl chloride is a classic example of such a reaction.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Data Source |

|---|---|---|---|

| -H | 0.00 | 0.00 | [13] |

| -OCH₃ | +0.12 | -0.27 | [10] |

| -CF₃ | +0.43 | +0.54 |[10] |

Experimental Workflow: Determining the ρ Value via Solvolysis

This protocol outlines the measurement of solvolysis (e.g., hydrolysis) rates to construct a Hammett plot.

Caption: Workflow for a Hammett analysis of benzoyl chloride solvolysis.

Step-by-Step Methodology:

-

Reactant Preparation: A series of meta-substituted benzoyl chlorides, including the parent compound (benzoyl chloride), 3-methoxybenzoyl chloride, 3-(trifluoromethyl)benzoyl chloride, and the title compound, are procured or synthesized. Stock solutions in a dry, inert solvent (e.g., acetone) are prepared.

-

Reaction Setup: A jacketed reaction vessel containing a known volume of a solvent system (e.g., 85% ethanol-water) is thermostated to a precise temperature (e.g., 25.0 ± 0.1 °C).[13] A conductivity probe is inserted to monitor the formation of HCl as a product.

-

Initiation and Monitoring: A small, precise volume of the benzoyl chloride stock solution is injected into the stirring solvent to initiate the solvolysis reaction.[16] The change in conductivity over time is recorded by a data logger.

-

Data Processing: The conductivity data is converted to concentration of HCl versus time. From this, the pseudo-first-order rate constant (k) for each substrate is determined by fitting the data to an integrated rate law.

-

Hammett Plot Construction: For each substituent, log(k/k₀) is calculated, where k₀ is the rate constant for the unsubstituted benzoyl chloride. For the title compound, the σ value is the sum of σ_meta for -OCH₃ and σ_meta for -CF₃. A plot of log(k/k₀) versus σ is generated.

-

Analysis: Linear regression of the plot yields the slope, which is the reaction constant ρ.[15] The expected outcome is a positive ρ value, confirming the reaction is accelerated by electron-withdrawing groups.

Protocol: Spectroscopic Characterization

Spectroscopic methods provide a direct probe of the electronic environment within the molecule.

Table 2: Expected Spectroscopic Shifts

| Technique | Parameter | Expected Observation for this compound | Rationale |

|---|---|---|---|

| FT-IR | C=O Stretch (ν_C=O) | Higher frequency (>1773 cm⁻¹ for benzoyl chloride) | Increased electron withdrawal strengthens the C=O double bond character. |

| ¹³C NMR | Carbonyl Carbon (δ_C=O) | Downfield shift (>168 ppm) | The carbonyl carbon is significantly deshielded due to the strong inductive effects. |

| ¹⁹F NMR | CF₃ Signal (δ_CF₃) | Chemical shift indicative of an electron-deficient aromatic ring. | Provides a sensitive probe for the electronic nature of the trifluoromethyl group's environment. |

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions of the purified benzoyl chloride compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and acquire a neat spectrum for IR.

-

FT-IR Spectroscopy: Acquire the infrared spectrum. The position of the sharp, intense carbonyl stretching absorption provides direct evidence of the electronic density at the C=O bond.

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

In the ¹³C spectrum, locate the carbonyl carbon resonance. Its chemical shift, relative to unsubstituted benzoyl chloride, provides a qualitative measure of its electrophilicity.

-

The ¹⁹F NMR will show a singlet whose chemical shift can be correlated with the electronic environment of the ring.

-

Conclusion

The electronic landscape of this compound is dominated by the powerful, synergistic, and inductively withdrawing effects of its meta-positioned substituents. The methoxy group, which is often an electron donor, acts as a withdrawing group in this specific meta configuration, augmenting the already potent -I effect of the trifluoromethyl group. This concerted action renders the carbonyl carbon highly electrophilic, making the molecule a potent acylating agent. The protocols detailed herein, from kinetic Hammett analysis to spectroscopic investigation, provide a clear and verifiable framework for researchers to quantitatively and qualitatively confirm these fundamental principles, enabling the rational design and application of this and related reagents in drug development and chemical synthesis.

References

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link][8]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][5]

-

National Institutes of Health (NIH). (2009). Superelectrophiles and the effects of trifluoromethyl substituents. [Link][4]

-

Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link][6]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link][13]

-

ResearchGate. (2011). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. [Link][17]

-

National Institutes of Health (NIH). (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link][16]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link][3]

-

University of Calgary. Ch12: Substituent Effects. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride w... [Link][11]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link][7]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link][2]

-

Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides. [18]

-

chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link][12]

-

University of Illinois Springfield. Hammett Equation - Mechanisms of Organic Reactions. [Link][15]

Sources

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Methoxy group - Wikipedia [en.wikipedia.org]

- 10. web.viu.ca [web.viu.ca]

- 11. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters from 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride and Alcohols

Introduction: Strategic Importance in Medicinal Chemistry and Materials Science

The esterification of alcohols with 3-Methoxy-5-(trifluoromethyl)benzoyl chloride is a pivotal transformation in the synthesis of complex organic molecules. The resulting esters are of significant interest in drug discovery and materials science due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the benzoyl moiety. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that can influence the biological activity and physicochemical properties of the parent molecule.[1][2] In medicinal chemistry, these esters are valuable as intermediates for active pharmaceutical ingredients (APIs), where the benzoyl group can serve as a bioisostere or a key pharmacophoric element.[3] Furthermore, in materials science, the incorporation of fluorinated groups can enhance properties such as thermal stability, lipophilicity, and metabolic resistance.[2]

This comprehensive guide provides detailed protocols for the synthesis of esters from this compound and various alcohols. It delves into the underlying reaction mechanism, offers practical guidance on reaction setup and optimization, and provides troubleshooting strategies for common challenges.

Core Principles: Understanding the Reaction Mechanism

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism.[4][5] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which plays a dual role: it deprotonates the alcohol to increase its nucleophilicity and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction.[4][6]

The reactivity of the this compound is modulated by the electronic effects of its substituents. The methoxy group at the meta-position is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon.[4] Conversely, the trifluoromethyl group, also at a meta-position, is a strong electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[7] This enhanced electrophilicity generally leads to a highly reactive acyl chloride.[8]

The general mechanism can be outlined as follows:

-

Activation of the Alcohol: The basic catalyst (e.g., triethylamine) deprotonates the alcohol, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Neutralization: The chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride).

dot digraph "Nucleophilic_Acyl_Substitution_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} Диаграмма механизма нуклеофильного ацильного замещения

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Alcohol (primary, secondary, or tertiary)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et3N) or pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, for sterically hindered alcohols)[9]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Protocol for Esterification

This protocol provides a general method for the esterification of a primary alcohol. Modifications for secondary and tertiary alcohols are noted.

dot digraph "Esterification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, width=2, height=0.5, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Общая схема рабочего процесса этерификации

-

Reaction Setup:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[4][10]

-

For sterically hindered secondary or tertiary alcohols, a catalytic amount of DMAP (0.05 equivalents) can be added to accelerate the reaction.[9]

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

-

Addition of Acyl Chloride:

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.[4] The dropwise addition helps to control the exothermic nature of the reaction.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9] The disappearance of the alcohol starting material and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.[9]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[11]

-

Quantitative Data Summary

The following table provides representative reaction conditions and expected yields for the esterification of various alcohols with this compound. Actual yields may vary depending on the specific substrate and reaction scale.

| Alcohol Substrate | Alcohol Type | Base (equivalents) | Catalyst (equivalents) | Reaction Time (h) | Expected Yield (%) |

| Methanol | Primary | Et3N (1.2) | - | 2-4 | >95 |

| Ethanol | Primary | Et3N (1.2) | - | 2-4 | >95 |

| Isopropanol | Secondary | Et3N (1.2) | DMAP (0.05) | 6-8 | 85-95 |

| tert-Butanol | Tertiary | Pyridine (1.5) | DMAP (0.1) | 12-24 | 50-70 |

| Benzyl Alcohol | Primary | Et3N (1.2) | - | 2-4 | >95 |

Troubleshooting and Field-Proven Insights

-

Low Yield or Incomplete Reaction:

-

Cause: Insufficiently anhydrous conditions can lead to the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid.[9][12] Steric hindrance from the alcohol can also slow the reaction rate.[4][9]

-

Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. For sterically hindered alcohols, increase the reaction time, consider gentle heating, or use a more potent catalyst system like DMAP.[5][9]

-

-

Formation of Side Products:

-

Cause: The primary side product is typically the 3-methoxy-5-(trifluoromethyl)benzoic acid from hydrolysis of the starting material.[9]

-

Solution: Rigorous exclusion of moisture is crucial. The aqueous workup with NaHCO3 is designed to remove this acidic byproduct.

-

-

Difficulty in Purification:

-

Cause: The polarity of the ester product may be very similar to that of any unreacted starting material or byproducts.

-

Solution: Careful optimization of the solvent system for column chromatography is necessary. A shallow gradient of the more polar solvent can improve separation. Recrystallization may also be a viable purification method for solid esters.[9]

-

Conclusion

The synthesis of esters from this compound and alcohols is a robust and versatile reaction that provides access to a wide range of compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently synthesize these valuable molecules.

References

- Benchchem. An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.

- Chem-Impex. 3,4,5-Trimethoxybenzyl chloride.

- ChemistryViews. Synthesis of α-Trifluoromethyl Esters.

- Benchchem. Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols.

- Benchchem. Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride.

- PubMed. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters.

- Benchchem. Application Notes and Protocols for the Synthesis of Esters from Alcohols using 3-Hydroxy-4-methoxybenzoyl Chloride.

- MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

- Google Patents. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.

- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications.

- Google Patents. CN101186614A - Preparation method of methoxybenzyl ester.

- Organic Chemistry Portal. Ester synthesis by esterification.

- Benchchem. Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride.

- PMC - NIH. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.

- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.

- PMC - NIH. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.

- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.

- Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

- TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.

- Synquest Labs. 3-(Trifluoromethyl)benzoyl chloride.

- NIH. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.

- Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzoyl chloride 97 785-56-8.

- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- ResearchGate. Efficient Acylation and Benzoylation of Alcohols and Phenols Using Cobalt Nitrate under Solvent-Free Condition.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]